Structural Differentiation: Ortho-Benzamide Configuration Versus Isomeric or Para-Substituted Analogs
The target compound features an ortho-(piperidin-4-yloxy) substitution on the benzamide ring and an N-methyl amide terminus, distinguishing it from the unsubstituted amide analog 2-(piperidin-4-yloxy)benzamide (CAS 907159-01-7, MW 220.27) and the N,N-dimethyl variant (CAS 902837-08-5). The N-methyl group contributes one hydrogen-bond donor (N-H), whereas the N,N-dimethyl analog has zero H-bond donors, and the unsubstituted amide has two H-bond donors. This difference in hydrogen-bond capacity is predicted to influence target engagement in receptor-binding assays, though direct comparative binding data is not available in the open literature .
| Evidence Dimension | Hydrogen-Bond Donor Count (computed molecular descriptor) |
|---|---|
| Target Compound Data | 2 H-bond donors (N-methyl amide N-H + piperidine N-H) |
| Comparator Or Baseline | N,N-Dimethyl-2-(4-piperidinyloxy)benzamide: 1 H-bond donor (piperidine N-H only); 2-(Piperidin-4-yloxy)benzamide: 2 H-bond donors (primary amide NH2) |
| Quantified Difference | The N-methyl analog retains one amide H-bond donor compared to zero in the N,N-dimethyl analog, conferring distinct H-bond pharmacophore features. |
| Conditions | Computational molecular descriptor analysis (ChemSpider/ChemicalBook predicted properties). |
Why This Matters
For medicinal chemistry campaigns targeting receptors where amide N-H engagement is critical (e.g., adiponectin receptor modulation as per US20110306767A1), the N-methyl benzamide offers a distinct donor profile versus the N,N-dimethyl variant, directly impacting screening hit confirmation and SAR expansion decisions.
